![molecular formula C20H21N3O4 B2825720 Methyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate CAS No. 474004-97-2](/img/structure/B2825720.png)
Methyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate” is a complex organic compound. It contains a quinoxaline moiety, which is a type of heterocyclic compound. Quinoxalines have been studied for their diverse pharmacological and biological properties .
Chemical Reactions Analysis
Quinoxaline derivatives can undergo a variety of chemical reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The exact reactions that this specific compound can undergo would depend on the conditions and reagents used.Scientific Research Applications
- Methyl 4-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}benzoate exhibits promising antimicrobial activity. Researchers have explored its potential as an antibacterial and antifungal agent .
- Application : Investigating novel synthetic methods for indole derivatives, especially those found in alkaloids .
Antimicrobial Properties
Indole Derivatives Synthesis
Drug Design and Molecular Docking
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as 4-hydroxy-2-quinolones, have shown interesting pharmaceutical and biological activities . They have been found valuable in drug research and development .
Mode of Action
Indole derivatives, which share some structural similarities, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
It’s worth noting that indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Indole derivatives have been found to exhibit a broad spectrum of biological activities .
properties
IUPAC Name |
methyl 4-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-11-8-15-16(9-12(11)2)23-19(25)17(22-15)10-18(24)21-14-6-4-13(5-7-14)20(26)27-3/h4-9,17,22H,10H2,1-3H3,(H,21,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARJOABNPKVZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.